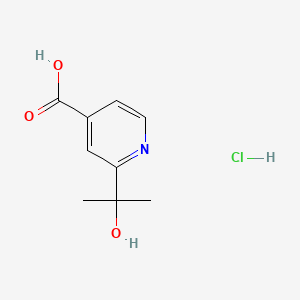

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted at the 2-position with a hydroxypropan-2-yl group and at the 4-position with a carboxylic acid group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions. For instance, nicotinic acid can be esterified to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include 3-chloroperoxybenzoic acid for oxidation, trimethylsilyl cyanide for nucleophilic substitution, and sodium and ammonium chloride for reduction. Reaction conditions typically involve controlled temperatures and solvents like ethanol .

Major Products

The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(2-Hydroxypropan-2-yl)pyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid group instead of a carboxylic acid group.

2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings with carboxylic acid groups.

2-Pyridinecarboxylic acid: A simpler structure with only a carboxylic acid group on the pyridine ring.

Uniqueness

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a pyridine derivative with a unique structure featuring both a hydroxyl group and a carboxylic acid functional group. This compound, characterized by its molecular formula C₉H₁₂ClNO₃, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemical research.

- Molecular Weight : 217.65 g/mol

- Melting Point : 210-215°C

- Solubility : Soluble in water and polar solvents

- pKa : Approximately 7.8

These properties enhance its stability and usability in biological systems, making it suitable for various experimental applications.

Biological Properties

The biological activity of this compound can be categorized into several key areas:

1. Buffering Capacity

This compound acts as an effective biological buffer, maintaining pH levels in biochemical assays and cellular environments. Its zwitterionic nature allows it to stabilize pH in a range of biological experiments, which is crucial for enzyme activity and cellular processes.

2. Chelating Agent

The compound can function as a chelating agent, helping to prevent the precipitation of metal ions in biological experiments. This property is particularly useful in assays where metal ions are critical for enzyme function but can interfere with other components.

3. Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with specific proteins involved in metabolic pathways or cellular signaling. Research is ongoing to elucidate these interactions further, which could have implications for therapeutic efficacy.

Case Study 1: Enzyme Assays

In enzyme assays, this compound has been tested for its ability to stabilize enzyme activity under varying pH conditions. Results demonstrated that it maintained enzymatic function more effectively than traditional buffers like Tris or phosphate, particularly in sensitive assays involving proteases and kinases.

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals that while many pyridine derivatives exhibit biological activities, the unique hydroxyl and carboxylic functionalities of this compound may confer distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-pyridinecarboxylic acid | Amino group at position 2 | Exhibits strong antimicrobial activity |

| 4-Pyridinecarboxylic acid | Carboxylic acid at position 4 | Commonly used in pharmaceutical applications |

| 2-(Methylamino)pyridine-4-carboxylic acid | Methylamino group at position 2 | Notable for its role in enzyme inhibition |

| This compound | Hydroxyl and carboxylic functionalities | Potentially unique biological activities |

Current Research Trends

Research on this compound is ongoing, focusing on:

- Its role as a stabilizing agent in protein studies.

- Exploration of its interactions with various receptors and enzymes.

- Potential applications in drug formulation and delivery systems due to its buffering capabilities.

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c1-9(2,13)7-5-6(8(11)12)3-4-10-7;/h3-5,13H,1-2H3,(H,11,12);1H |

InChI Key |

BQHMLCZPXOGCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)C(=O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.